1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that features a piperidine ring, a triazole ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often include the use of copper(I) catalysts in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with metal ions or other biomolecules, while the piperidine moiety can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1-((1-methylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-methanol
- 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine and triazole rings allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-[(1-ethylpiperidin-4-yl)methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-14-5-3-10(4-6-14)7-15-8-11(9-16)12-13-15/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKFCQYMLGPXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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